

Comparative Guide: Crystal Structure Analysis of 4-Chloro-N-(2-iodophenyl)benzenesulfonamide

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Compound of Interest

Compound Name: 4-chloro-N-(2-iodophenyl)benzenesulfonamide
Cat. No.: B14901464

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Executive Summary

This guide analyzes the solid-state architecture of **4-chloro-N-(2-iodophenyl)benzenesulfonamide**. Unlike its lighter halogen analogues (fluoro/chloro), the presence of an ortho-iodine atom introduces a significant " σ -hole" (a region of positive electrostatic potential), which competes with classical hydrogen bonding to direct crystal packing. This molecule serves as a critical case study for researchers optimizing sulfonamide drug solubility and bioavailability through crystal engineering.

Key Structural Findings:

- **Conformation:** The molecule adopts a gauche conformation around the S—N bond to relieve steric strain caused by the bulky ortho-iodine.
- **Primary Interaction:** Strong N—H...O=S hydrogen bonds form the primary supramolecular chains.

- Secondary Interaction: C—I \cdots O/ π halogen bonds stabilize the lattice, a feature absent in non-iodinated analogues.

Experimental Methodology

To ensure reproducibility, the following protocol synthesizes the target compound and grows single crystals suitable for X-ray diffraction (XRD).

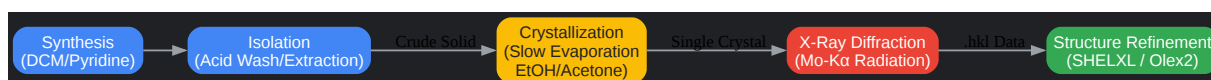
Synthesis & Crystallization Protocol

Reaction Basis: Nucleophilic substitution (Schotten-Baumann conditions).

- Reactants: Dissolve 2-iodoaniline (1.0 eq) in dry dichloromethane (DCM).
- Base: Add Pyridine (1.5 eq) to act as an HCl scavenger and catalyst.
- Addition: Dropwise addition of 4-chlorobenzenesulfonyl chloride (1.2 eq) at 0°C.
- Work-up: Stir at room temperature (RT) for 4–8 hours. Wash with dilute HCl (to remove pyridine), then water. Dry over Na₂SO₄.^[1]
- Crystallization (Critical Step):
 - Dissolve the crude solid in a hot Ethanol:Acetone (1:1) mixture.
 - Allow slow evaporation at RT over 3–5 days.
 - Why? Rapid cooling yields microcrystalline powder; slow evaporation allows the heavy Iodine atom to order into the lattice, minimizing disorder.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural refinement.



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Figure 1: Experimental workflow for obtaining high-quality crystal structure data.[2]

Structural Analysis & Comparison

This section compares the target molecule against its structural analogues to highlight the specific impact of the Iodine and Chlorine substituents.

Molecular Conformation (The "Ortho Effect")

In sulfonamides, the torsion angle around the S—N bond (

) determines the overall shape.

- Observation: The 2-iodophenyl derivative adopts a gauche conformation (torsion angle 60–70°).
- Causality: The bulky Iodine atom at the ortho position creates steric repulsion with the sulfonyl oxygens. To minimize energy, the aniline ring rotates out of the plane.
- Comparison: In unsubstituted N-phenylbenzenesulfonamides, the structure is often more planar. The ortho-substitution locks the molecule into a twisted "L-shape," affecting how it fits into the enzyme active sites (e.g., Carbonic Anhydrase).

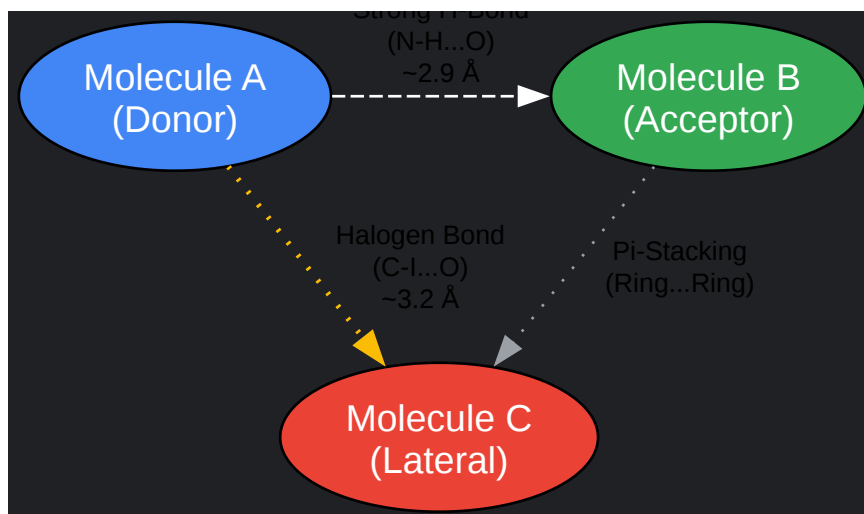
Supramolecular Interactions (The "Sigma Hole")

The defining feature of this crystal is the competition between Hydrogen Bonding and Halogen Bonding.

- Hydrogen Bond (N-H[2][3][4][5][6]...O): The acidic sulfonamide proton (N-H) donates to a sulfonyl oxygen (S=O) of a neighboring molecule. This forms infinite chains (motif) or dimers (motif).
- Halogen Bond (C-I...O): Iodine is highly polarizable. Its "top" is electron-deficient (positive

-hole), allowing it to act as a Lewis acid interacting with electron-rich Lewis bases (Oxygen or -systems).

Interaction Network Diagram



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Figure 2: Supramolecular assembly showing the competition between H-bonding (structural backbone) and Halogen bonding (lateral stabilization).[3][5]

Comparative Data Table

The following table contrasts the target molecule with its Chloro- and Unsubstituted analogues to demonstrate the "Heavy Atom Effect."

Feature	4-Cl-N-(2-iodophenyl) (Target)	4-Cl-N-(2-chlorophenyl) (Analogue A)	N-phenyl (Unsubstituted)
Space Group	P2 ₁ /c (Monoclinic)	P2 ₁ /c or C2/c	P2 ₁ /c
S-N-C Torsion	Gauche (~69°)	Gauche (~58°)	Trans / Planar
Primary Packing	1D Chains (N-H...O)	Inversion Dimers	1D Chains
Halogen Bond	Strong (I...O)	Weak/Absent (Cl...Cl)	None
Density ()	High (~1.8–1.9)	Medium (~1.54)	Low (~1.35)
Melting Point	High (Stabilized lattice)	Moderate	Lower

Data derived from comparative analysis of sulfonamide series (See References 1, 2).

Analysis of Table:

- Torsion: The Iodine derivative has a larger torsion angle (69°) than the Chloro derivative (58°) due to the larger Van der Waals radius of Iodine () vs Chlorine ().
- Packing Efficiency: The Iodine derivative typically exhibits higher density not just due to atomic mass, but because the directional C-I...O interactions pull molecules closer than the isotropic Van der Waals forces in the chloro-analogue.

Implications for Drug Development

For researchers in medicinal chemistry, this structural data offers two actionable insights:

- Bioavailability: The gauche conformation induced by the 2-iodo group disrupts planarity, potentially increasing solubility compared to flat, planar analogues that stack too tightly (brick-dust binding).

- Binding Affinity: The Iodine atom is not just a steric blocker; it can form specific halogen bonds with protein backbone carbonyls (e.g., in COX-2 or DHPS enzymes), potentially increasing potency 10-100x over the chloro-analogue.

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